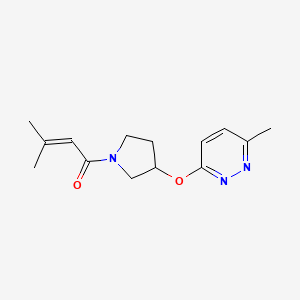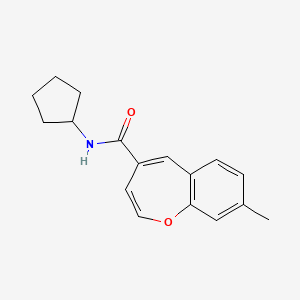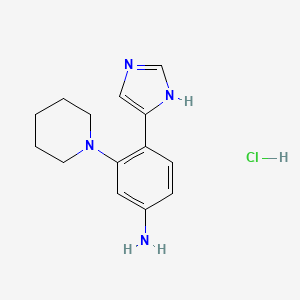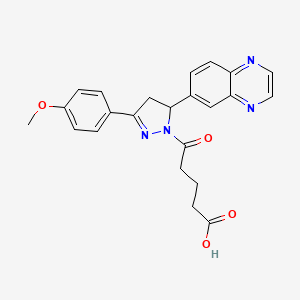
3-Methyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as GSK-2193874 and is a potent and selective inhibitor of the protein kinase B (PKB)/Akt enzyme.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one involves the inhibition of the protein kinase B (PKB)/Akt enzyme. The PKB/Akt enzyme plays a crucial role in various cellular processes such as cell survival, proliferation, and metabolism. The inhibition of this enzyme by 3-Methyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one leads to the suppression of these cellular processes, thereby inhibiting the growth and proliferation of cancer cells and reducing inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one have been extensively studied. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one in lab experiments include its potency and selectivity as an inhibitor of the PKB/Akt enzyme. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Methyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one. One direction is the development of more efficient and cost-effective synthesis methods for the compound. Another direction is the study of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound's potential use in combination with other drugs in cancer treatment is an area of interest for future research.
Conclusion:
In conclusion, 3-Methyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is a chemical compound with promising potential applications in various fields. Its potent and selective inhibition of the PKB/Akt enzyme makes it a promising candidate for the treatment of cancer, diabetes, and inflammation. While there are some limitations to working with the compound, its future directions in research are numerous, and it is an area of active interest in the scientific community.
Synthesemethoden
The synthesis of 3-Methyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is a complex process that involves several steps. The first step involves the reaction of 3-(6-methylpyridazin-3-yl)oxypropan-1-amine with 2-bromo-3-methylbut-2-en-1-one in the presence of a base to form the intermediate product. The intermediate product is then subjected to a cyclization reaction with a suitable reagent to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one has been extensively studied for its potential applications in various fields. The compound has shown promising results in the treatment of cancer, diabetes, and inflammation. It has also been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-methyl-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10(2)8-14(18)17-7-6-12(9-17)19-13-5-4-11(3)15-16-13/h4-5,8,12H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFJQACZXQPKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2983209.png)
![4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline](/img/structure/B2983213.png)
![[4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride](/img/structure/B2983214.png)
![5-{5-Acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carbonyl}-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile](/img/structure/B2983215.png)
![6-(3-Hydroxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2983216.png)
![N-(2,5-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2983217.png)
![Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate](/img/structure/B2983222.png)



![(3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2983226.png)
